molecular formula C21H18Cl2N2O3S B3531835 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide

Cat. No.: B3531835
M. Wt: 449.3 g/mol
InChI Key: OOIMKSWCHPWUMP-UHFFFAOYSA-N
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Description

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, dichlorophenyl group, and a phenylacetamide moiety. Its diverse functional groups make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with a suitable amine under controlled conditions to form the sulfonyl chloride intermediate.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with methylamine to form the sulfonyl-methylamino derivative.

    Acylation: The final step involves the acylation of the sulfonyl-methylamino derivative with 2-phenylphenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s aromatic rings may also facilitate binding to hydrophobic pockets within proteins, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichlorophenyl methylsulfonylmethyl sulfone
  • 2,5-dichlorophenyl N-(3-chlorophenyl)carbamate
  • 2,5-dichlorophenyl N-(2,6-dichlorophenyl)carbamate

Uniqueness

Compared to similar compounds, 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl-methylamino and phenylacetamide moieties provide a versatile platform for further chemical modifications and applications in various research fields.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3S/c1-25(29(27,28)20-13-16(22)11-12-18(20)23)14-21(26)24-19-10-6-5-9-17(19)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIMKSWCHPWUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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